molecular formula C12H13N B12683070 5-Isopropylquinoline CAS No. 1788085-68-6

5-Isopropylquinoline

Cat. No.: B12683070
CAS No.: 1788085-68-6
M. Wt: 171.24 g/mol
InChI Key: PJPCAGTXGANYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylquinoline is a heterocyclic aromatic organic compound, characterized by a quinoline structure with an isopropyl group attached to the fifth position of the quinoline ring. Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinolines, halogenated quinolines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the fifth position can enhance its lipophilicity and potentially improve its interaction with biological targets .

Biological Activity

5-Isopropylquinoline is a compound of interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound characterized by a quinoline backbone with an isopropyl group at the 5-position. Its structure can be represented as follows:

C12H13N\text{C}_{12}\text{H}_{13}\text{N}

This compound exhibits unique properties that contribute to its biological activity, including its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a study focused on arylated quinoline carboxylic acids demonstrated that modifications could enhance activity against Mycobacterium tuberculosis (Mtb). Among the derivatives tested, those with isopropyl substitutions showed significant inhibitory effects on Mtb, indicating that structural variations can lead to improved efficacy against resistant strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
7iMtb1 μM
7mMtb1 μM

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. A notable investigation involved the synthesis of quinoline derivatives that were screened against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The findings indicated that certain derivatives exhibited significant antiproliferative effects, with binding affinities towards key enzymes involved in cancer progression, such as CDK-5 .

Case Study: Binding Affinity Analysis

In a molecular docking study, two derivatives of quinoline were analyzed for their binding energies against CDK-5:

  • Compound 2 : Binding energy of -6.6320 kcal/mol
  • Compound 5 : Binding energy of -6.5696 kcal/mol

These values suggest a strong interaction with the enzyme, highlighting their potential as chemotherapeutic agents .

The mechanisms through which this compound exerts its biological effects are multifaceted. It has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as P53 and P21. Additionally, alterations in the expression of BCL-2 and BAX genes were observed, indicating a pathway through which these compounds may promote cell death in malignant cells .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. Studies have indicated favorable ADME (absorption, distribution, metabolism, and excretion) profiles for certain derivatives, suggesting good oral bioavailability and drug-likeness characteristics .

Table 2: Pharmacokinetic Properties

PropertyValue
Oral BioavailabilityHigh
Blood-Brain Barrier PenetrationModerate
Metabolic StabilityFavorable

Properties

CAS No.

1788085-68-6

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5-propan-2-ylquinoline

InChI

InChI=1S/C12H13N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3-9H,1-2H3

InChI Key

PJPCAGTXGANYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=NC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.